NU9056

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

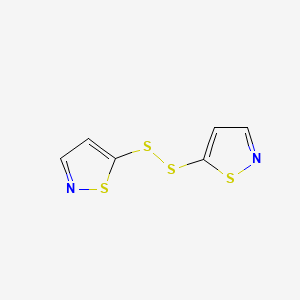

Structure

3D Structure

Properties

IUPAC Name |

5-(1,2-thiazol-5-yldisulfanyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S4/c1-3-7-9-5(1)11-12-6-2-4-8-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRAMCAHIWHWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)SSC2=CC=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Selective KAT5/Tip60 Inhibitor NU9056: A Multifaceted Approach to Prostate Cancer Therapy

For Immediate Release

A deep dive into the mechanism of NU9056 reveals a multi-pronged attack on prostate cancer cell proliferation and survival. This technical guide consolidates the current understanding of this compound's action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

This document provides a comprehensive overview of the mechanism of action of this compound, a selective inhibitor of the lysine acetyltransferase KAT5 (also known as Tip60), in the context of prostate cancer. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic agent.

Core Mechanism: Inhibition of Tip60 Acetyltransferase Activity

This compound functions as a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5).[1][2][3] In prostate cancer, particularly in aggressive forms, Tip60 is often overexpressed and acts as a co-activator for the androgen receptor (AR), a key driver of prostate cancer growth.[1][3] Tip60 directly acetylates lysine residues within the hinge region of the AR, enhancing its stability and transcriptional activity.[1][3]

By inhibiting Tip60, this compound disrupts this crucial co-activation, leading to a cascade of anti-cancer effects. The inhibitory action of this compound is not limited to histones; it also affects the acetylation of non-histone proteins, contributing to its overall cellular impact.[1][4]

Key Quantitative Data

The following tables summarize the key in vitro efficacy and cellular effects of this compound in prostate cancer models.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases (HATs)

| HAT Enzyme | IC50 (μM) | Selectivity vs. Tip60 |

| Tip60 (KAT5) | 2 [1][2] | - |

| p300 | 60[5] | >30-fold |

| PCAF | 36[5] | >18-fold |

| GCN5 | >100[5] | >50-fold |

Table 2: Growth Inhibition (GI50) of this compound in Prostate Cancer Cell Lines

| Cell Line | Androgen Sensitivity | p53 Status | GI50 (μM) |

| LNCaP | Androgen-responsive | Wild-type | 24[4][6] |

| LNCaP-AI | Androgen-independent | Wild-type | 16[4] |

| LNCaP-CdxR | Androgen-independent | Wild-type | 12[4] |

| PC3 | Androgen-independent | Null | 27[6] |

| CWR22rv1 | Androgen-independent | Mutated | 7.5[4] |

Downstream Cellular Effects of this compound

The inhibition of Tip60 by this compound triggers a series of downstream events that collectively contribute to its anti-tumor activity in prostate cancer cells.

Inhibition of Cell Proliferation and Survival

Treatment with this compound leads to a significant inhibition of cellular proliferation in a range of prostate cancer cell lines.[1][2][4] The 50% growth inhibition (GI50) values typically fall within the micromolar range, demonstrating potent cytostatic effects.[1][4]

Induction of Apoptosis

A key mechanism of this compound-mediated cell death is the induction of apoptosis.[1][5] This is achieved through the activation of the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 and the executioner caspase-3 in a time- and concentration-dependent manner.[1][4]

Downregulation of Key Signaling Proteins

This compound treatment leads to a reduction in the protein levels of several critical drivers of prostate cancer progression. Western blot analyses have demonstrated decreased levels of:

-

Androgen Receptor (AR): By inhibiting Tip60-mediated acetylation, this compound reduces AR stability, leading to its degradation.[1][4]

-

Prostate-Specific Antigen (PSA): As a downstream target of AR signaling, PSA levels are consequently reduced following this compound treatment.[1][4]

-

p53 and p21: this compound has also been shown to decrease the levels of the tumor suppressor protein p53 and its downstream target, the cell cycle inhibitor p21.[1][4]

Inhibition of the DNA Damage Response

Tip60 plays a role in the cellular response to DNA damage. Following ionizing radiation, Tip60 is stabilized and contributes to the phosphorylation of ATM (Ataxia-Telangiectasia Mutated), a key kinase in the DNA damage repair pathway.[1][4] Pre-treatment with this compound has been shown to inhibit both the stabilization of Tip60 and the phosphorylation of ATM in response to radiation, suggesting a role for this compound in sensitizing cancer cells to radiotherapy.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

NU9056: A Selective KAT5 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NU9056 has emerged as a potent and selective small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity profile, and its effects on key cellular signaling pathways implicated in cancer and other diseases. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to support researchers in the application of this compound as a chemical probe to investigate KAT5 biology and its potential as a therapeutic target.

Introduction to this compound and KAT5

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of chromatin structure and gene expression by catalyzing the transfer of an acetyl group to the ε-amino group of lysine residues on histone tails. This post-translational modification is generally associated with a more open chromatin structure, facilitating transcriptional activation. KAT5, a member of the MYST (Moz-Ybf2/Sas3-Sas2-Tip60) family of HATs, is particularly important in a variety of cellular processes, including DNA repair, apoptosis, and transcriptional regulation.[1] Dysregulation of KAT5 activity has been implicated in the development and progression of several cancers, making it an attractive target for therapeutic intervention.

This compound is a cell-permeable disulfane compound that has been identified as a highly selective and potent inhibitor of KAT5 acetyltransferase activity.[2] Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for preclinical research and a potential candidate for further clinical development.[2] This guide will delve into the technical details of this compound's inhibitory profile and its application in cell-based and in vitro studies.

Quantitative Data: Inhibitory Activity and Selectivity

This compound exhibits potent and selective inhibition of KAT5 over other histone acetyltransferases. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

| Enzyme | IC50 (μM) | Fold Selectivity vs. KAT5 | Reference |

| KAT5 (Tip60) | < 2 | - | [3] |

| p300 | 60 | >30 | [3] |

| pCAF | 36 | >18 | [3] |

| GCN5 | >100 | >50 | [3] |

Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | GI50 (μM) | Reference |

| LNCaP | 24 | [4] |

| PC3 | 27 | [4] |

| CWR22Rv1 | 7.5 | [4] |

Mechanism of Action and Cellular Effects

This compound exerts its biological effects by directly inhibiting the acetyltransferase activity of KAT5. This inhibition leads to a variety of downstream cellular consequences, primarily observed in cancer cell lines.

Inhibition of Protein Acetylation

Treatment of cancer cells with this compound leads to a dose-dependent decrease in the acetylation of known KAT5 substrates. In prostate cancer cells, this compound treatment results in reduced levels of acetylated histone H4 at lysine 16 (H4K16ac), histone H3 at lysine 14 (H3K14ac), and histone H4 at lysine 8 (H4K8ac).[5]

Induction of Apoptosis

A key cellular effect of this compound in cancer cells is the induction of apoptosis. In LNCaP prostate cancer cells, this compound treatment leads to the time- and concentration-dependent activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.[4]

Cell Cycle Arrest

In extranodal NK/T cell lymphoma cells, this compound has been shown to induce G2/M phase cell cycle arrest.[6]

Modulation of Key Signaling Pathways

This compound has been demonstrated to impact several critical signaling pathways:

-

DNA Damage Response: this compound inhibits the activation of Ataxia-Telangiectasia Mutated (ATM), a key kinase in the DNA damage response pathway, following ionizing radiation.[4]

-

Androgen Receptor (AR) Signaling: In prostate cancer cells, this compound treatment leads to decreased levels of both the androgen receptor and its downstream target, prostate-specific antigen (PSA).[5]

-

p53 Signaling: this compound treatment also results in reduced levels of the tumor suppressor protein p53 and its downstream target, p21.[5]

-

c-Myc Pathway: In anaplastic thyroid carcinoma, this compound suppresses tumor progression by inhibiting the KAT5/c-Myc/miR-202 pathway.[2]

-

JAK2/STAT3 Pathway: In extranodal NK/T cell lymphoma, this compound inhibits the JAK2/STAT3 signaling pathway.[6]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.

References

- 1. Cell Culture Academy [procellsystem.com]

- 2. lncap.com [lncap.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Qualitative and quantitative analysis of phosphorylated ATM foci induced by low-dose ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

NU9056: A Comprehensive Technical Guide to its Target Protein and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NU9056, a potent and selective small molecule inhibitor. It details the compound's primary protein target, its binding affinity, and the key signaling pathways it modulates. This document also includes detailed experimental protocols for assays relevant to the characterization of this compound and its biological effects.

Core Target Protein and Binding Affinity

This compound is a selective inhibitor of Lysine Acetyltransferase 5 (KAT5) , also known as Tip60 . KAT5 is a histone acetyltransferase (HAT) that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and apoptosis.

The inhibitory activity of this compound has been quantified through in vitro histone acetyltransferase (HAT) assays, which measure the transfer of radiolabeled acetyl groups to histone substrates. The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of this compound.

| Target Protein | IC50 | Selectivity vs. KAT5 (Tip60) |

| KAT5 (Tip60) | 2 µM [1][2][3] | - |

| p300 | 60 µM | >30-fold |

| PCAF | 36 µM | >18-fold |

| GCN5 | >100 µM | >50-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its target and its cellular effects.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay quantifies the enzymatic activity of KAT5 by measuring the incorporation of a radiolabeled acetyl group from [3H]acetyl-CoA onto a histone substrate.

Materials:

-

Recombinant human KAT5 (Tip60) enzyme

-

Histone H4 peptide or core histones

-

[3H]acetyl-CoA

-

This compound (or other inhibitors)

-

HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

Scintillation fluid

-

P81 phosphocellulose paper

-

Wash buffer (50 mM sodium bicarbonate/carbonate, pH 9.2)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing HAT assay buffer, histone substrate, and recombinant KAT5 enzyme.

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding [3H]acetyl-CoA.

-

Incubate the reaction at 30°C for 30 minutes.

-

Spot a portion of each reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with wash buffer for 5 minutes each to remove unincorporated [3H]acetyl-CoA.

-

Air dry the P81 paper.

-

Place the dried paper into a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Proliferation Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.[1][4]

Materials:

-

Cancer cell lines (e.g., LNCaP, PC3)

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid solution

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.

-

After treatment, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry completely.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of specific acetylated histones in cells treated with this compound.[5][6]

Materials:

-

Cells treated with this compound

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K16) and total histones (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Caspase-3/9 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively.[3]

Materials:

-

Cells treated with this compound

-

Cell lysis buffer

-

Caspase-3 substrate (DEVD-pNA)

-

Caspase-9 substrate (LEHD-pNA)

-

Reaction buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Lyse the treated and control cells in the provided cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

To separate wells of a 96-well plate, add the cell lysate.

-

Add the reaction buffer to each well.

-

Add the specific caspase substrate (DEVD-pNA for caspase-3 or LEHD-pNA for caspase-9) to initiate the reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure the absorbance at 405 nm at multiple time points using a microplate reader.

-

Calculate the caspase activity based on the change in absorbance over time and compare the activity in treated versus untreated cells.

Signaling Pathways Modulated by this compound

By inhibiting KAT5, this compound impacts several critical signaling pathways involved in cancer progression and cell survival.

DNA Damage Response Pathway (ATM/p53)

KAT5 plays a pivotal role in the DNA damage response (DDR). Upon DNA double-strand breaks, KAT5 is activated and acetylates key proteins, including the tumor suppressor p53 and the kinase ATM (Ataxia Telangiectasia Mutated).[7][8][9][10] This acetylation is crucial for their activation and subsequent downstream signaling, leading to cell cycle arrest and apoptosis. This compound, by inhibiting KAT5, can attenuate this response.[2][5]

This compound inhibits KAT5-mediated activation of the DNA damage response pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism. Some studies suggest that KAT5 can influence this pathway. Inhibition of KAT5 by this compound has been shown to affect downstream signaling in this pathway, contributing to its anti-proliferative effects.[11]

This compound-mediated inhibition of KAT5 can modulate the PI3K/AKT signaling pathway.

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is critical for cytokine signaling and is often dysregulated in cancer, promoting cell proliferation and survival. This compound has been demonstrated to inhibit this pathway in certain cancer cell types, suggesting another mechanism for its anti-tumor activity.[12][13][14]

This compound can inhibit the JAK2/STAT3 signaling pathway, leading to reduced cell proliferation and survival.

Conclusion

This compound is a valuable research tool for studying the biological functions of KAT5 (Tip60). Its selectivity and well-characterized inhibitory activity make it a potent modulator of cellular processes such as DNA damage response, cell proliferation, and apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of KAT5 inhibition. Further research into the nuanced effects of this compound on various signaling cascades will continue to elucidate the complex roles of protein acetylation in health and disease.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The DNA damage sensor ATM kinase interacts with the p53 mRNA and guides the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development [mdpi.com]

- 10. ATM mediated-p53 signaling pathway forms a novel axis for senescence control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Acetyltransferase KAT5 Inhibitor NU 9056 Promotes Apoptosis and Inhibits JAK2/STAT3 Pathway in Extranodal NK/T Cell Lymphoma [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of NU9056: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of NU9056, a potent and selective small molecule inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60. This document details its mechanism of action, inhibitory profile, and its effects on various cancer cell lines, supported by quantitative data, experimental protocols, and visual diagrams of key signaling pathways.

Introduction to this compound

This compound, chemically identified as 1,2-bis(isothiazol-5-yl)disulfane, is a cell-permeable compound that has emerged as a valuable tool for studying the biological roles of KAT5 and as a potential therapeutic agent, particularly in oncology.[1][2] KAT5 is a member of the MYST family of histone acetyltransferases (HATs) and is involved in crucial cellular processes such as transcriptional regulation, DNA damage repair, and cell signaling.[2][3] Dysregulation of KAT5 activity has been implicated in the progression of several cancers, including prostate and anaplastic thyroid carcinoma, making it an attractive target for drug development.[1][4]

Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of the acetyltransferase activity of KAT5.[5][6] By binding to KAT5, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates. This inhibition of acetylation disrupts the normal cellular functions regulated by KAT5, leading to downstream effects such as altered gene expression, impaired DNA damage response, and induction of apoptosis.[2][7]

Quantitative In Vitro Activity of this compound

The following tables summarize the key quantitative data on the in vitro biological activity of this compound from published studies.

Table 1: Inhibitory Activity against Histone Acetyltransferases (HATs)

| Enzyme | IC50 (µM) | Selectivity vs. KAT5 | Reference |

| KAT5 (Tip60) | 2 | - | [5][6][8] |

| p300 | 60 | 30-fold | [6] |

| PCAF | 36 | 18-fold | [6] |

| GCN5 | >100 | >50-fold | [6] |

Table 2: Growth Inhibition (GI50) in Prostate Cancer Cell Lines

| Cell Line | GI50 (µM) | Reference |

| LNCaP | 8 - 27 | [2][8] |

| LNCaP-AI | Not specified | [4] |

| LNCaP-CdxR | Not specified | [4] |

Table 3: Effects on Anaplastic Thyroid Carcinoma (ATC) Cells

| Cell Line | Treatment Concentration (µM) | Observed Effects | Reference |

| 8505C | 2.5 - 40 | Inhibition of survival, growth, migration, and invasion | [1] |

| CAL-62 | 2.5 - 40 | Inhibition of survival, growth, migration, and invasion; Decreased acetyl-histone H2A and H4 | [1] |

| Nthy-ori 3-1 (Normal) | 2.5 - 40 | No inhibitory effect on viability | [1] |

Key Signaling Pathways and Cellular Processes Affected by this compound

This compound has been shown to modulate several critical signaling pathways and cellular processes in vitro.

DNA Damage Response

This compound impairs the DNA damage response (DDR) by inhibiting KAT5-mediated acetylation events. In response to ionizing radiation (IR), KAT5 is activated and acetylates histones, leading to the activation of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DDR.[3][4] Pre-treatment with this compound has been shown to inhibit the phosphorylation of ATM and the stabilization of Tip60 following IR, thereby blocking the downstream signaling cascade.[2][8]

c-Myc/miR-202 Pathway in Anaplastic Thyroid Carcinoma

In anaplastic thyroid carcinoma (ATC) cells, which often overexpress KAT5, this compound has been shown to inhibit tumor progression through the c-Myc/miR-202 pathway.[1] KAT5 normally stabilizes the oncoprotein c-Myc.[1] Inhibition of KAT5 by this compound leads to a shortened half-life of c-Myc, which in turn downregulates the expression of microRNA-202-5p (miR-202).[1] This cascade ultimately suppresses ATC cell survival, proliferation, migration, and invasion.[1]

Induction of Apoptosis in Prostate Cancer

This compound induces apoptosis in prostate cancer cells, such as the LNCaP cell line, through the activation of the intrinsic caspase cascade.[2][5] Treatment with this compound leads to a time- and concentration-dependent activation of caspase-9 and caspase-3.[4][5] This is accompanied by an increase in the sub-G1 cell population, indicative of apoptotic cells.[2] Furthermore, this compound treatment has been shown to decrease the protein levels of the androgen receptor (AR), prostate-specific antigen (PSA), p53, and p21.[3][8]

Experimental Protocols

The following sections outline the general experimental methodologies used to characterize the in vitro activity of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the inhibitory activity of this compound against KAT5 and other HATs.

-

Principle: Recombinant HAT enzyme is incubated with a histone substrate, [3H]-acetyl-CoA, and the test compound (this compound). The amount of [3H]-acetyl incorporated into the histone is measured, typically by scintillation counting, to determine the enzyme's activity.

-

General Protocol:

-

Recombinant HAT enzymes (KAT5, p300, PCAF, GCN5) are incubated in a reaction buffer.

-

Histones are used as the substrate.

-

[3H] acetyl-CoA is added as the acetyl group donor.

-

Various concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed at 30°C for a defined period.

-

The reaction is stopped, and the histones are captured on a filter membrane.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated from the dose-response curves.[2]

-

Cell Culture

-

Cell Lines: Prostate cancer cell lines (LNCaP, LNCaP-AI, LNCaP-CdxR), anaplastic thyroid carcinoma cell lines (8505C, CAL-62), and normal thyroid cells (Nthy-ori 3-1) are commonly used.[1][4]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation and Viability Assays

These assays measure the effect of this compound on cell growth and survival.

-

Principle: Assays like the Sulforhodamine B (SRB) or CCK8 assay are used to quantify cell number or metabolic activity, respectively, as an indicator of cell viability.

-

General Protocol (SRB Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 3 cell doubling times).

-

Cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with SRB dye.

-

The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.[4]

-

Western Blotting

This technique is used to detect changes in protein expression and post-translational modifications.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.

-

General Protocol:

-

Cells are treated with this compound for the desired time and concentration.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using an assay like the BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetyl-histone H4, total histone H4, pATM, Tip60, c-Myc, AR, PSA, p53, p21, and a loading control like α-tubulin or β-actin).[1][4][9]

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.[9]

-

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common method to assess apoptosis and cell cycle distribution.

-

Principle:

-

Apoptosis: Cells are stained with fluorescently labeled antibodies against active caspases (e.g., caspase-3, caspase-9) to identify apoptotic cells.[4]

-

Cell Cycle: Cells are stained with a DNA-intercalating dye like propidium iodide (PI). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1 for apoptotic cells).[4]

-

-

General Protocol:

-

Cells are treated with this compound.

-

For apoptosis, cells are harvested, fixed, permeabilized, and stained with antibodies against active caspases.

-

For cell cycle analysis, cells are harvested, fixed, and stained with PI in the presence of RNase.

-

The stained cells are analyzed using a flow cytometer.[4][10]

-

Conclusion

This compound is a selective and potent inhibitor of KAT5 with significant in vitro activity against various cancer cell models. Its ability to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways like the DNA damage response and oncogenic pathways highlights the therapeutic potential of targeting KAT5. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound and other KAT5 inhibitors as novel anticancer agents.

References

- 1. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. allgenbio.com [allgenbio.com]

- 8. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]

The Selective KAT5/Tip60 Inhibitor NU9056: A Technical Guide to its Effects on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NU9056, a potent and selective inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60. This document details the effects of this compound on histone acetylation, its impact on cellular signaling pathways, and provides comprehensive experimental protocols for its study.

Core Concepts: this compound and Histone Acetylation

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. This process, known as histone acetylation, neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.

This compound is a small molecule inhibitor that selectively targets KAT5/Tip60, a member of the MYST family of HATs.[1] Tip60 is involved in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[1][2] By inhibiting Tip60, this compound provides a powerful tool to probe these functions and presents a potential therapeutic avenue for diseases characterized by aberrant Tip60 activity, such as certain cancers.[1][2]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

| Enzyme | IC50 Value | Selectivity vs. KAT5/Tip60 | Reference |

| KAT5/Tip60 | 2 µM | - | [2][3] |

| p300 | >50 µM | >25-fold | [2] |

| PCAF | >32 µM | >16-fold | [4] |

| GCN5 | >32 µM | >16-fold | [4] |

Note: Another source reports an IC50 of 2 nM for this compound against KAT5/Tip60. This discrepancy may be due to different assay conditions and should be considered in experimental design.

Table 2: Cellular Effects of this compound in Prostate Cancer Cell Lines

| Cell Line | Effect | Concentration | Time | Reference |

| LNCaP | 50% Growth Inhibition (GI50) | 8-27 µM | 3 doubling times | [1] |

| LNCaP | Induction of Apoptosis (Caspase 3/9 activation) | 17-36 µM | 24-96 hours | [4] |

| LNCaP | Decreased H4K16, H3K14, H4K8 acetylation | 2.5-40 µM | 2 hours | [4] |

| LNCaP | Decreased Androgen Receptor protein levels | 24 µM | 24-48 hours | [1] |

| LNCaP | Decreased p53 protein levels | 24 µM | 24-48 hours | [1] |

Signaling Pathways Modulated by this compound

This compound, through its inhibition of KAT5/Tip60, impacts several critical signaling pathways.

DNA Damage Response Pathway

Tip60 plays a pivotal role in the DNA damage response (DDR). Upon DNA damage, Tip60 is activated and acetylates histone proteins, leading to the activation of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[1] Pre-treatment with this compound has been shown to inhibit the phosphorylation of ATM in response to ionizing radiation, thereby attenuating the DNA damage response.[1][3]

Androgen Receptor and p53 Signaling

Tip60 is known to acetylate and regulate the activity of non-histone proteins, including the androgen receptor (AR) and the tumor suppressor p53.[1] In prostate cancer cells, this compound treatment leads to a decrease in the protein levels of both AR and p53, as well as their downstream targets, prostate-specific antigen (PSA) and p21, respectively.[1] This suggests that Tip60-mediated acetylation is important for the stability and/or activity of these key proteins.

c-Myc/miR-202 Pathway

In anaplastic thyroid carcinoma, this compound has been shown to suppress tumor progression by affecting the c-Myc/miR-202 pathway.[5] KAT5-mediated acetylation stabilizes the oncoprotein c-Myc.[5] Inhibition of KAT5 by this compound leads to a shortened half-life of c-Myc, resulting in the downregulation of its transcriptional target, microRNA-202-5p (miR-202), which is implicated in tumor progression.[5][6]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of KAT5/Tip60 in a test tube.

References

- 1. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Tip60 Inhibition by NU9056 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis through the inhibition of the histone acetyltransferase (HAT) Tip60 (also known as KAT5) by the small molecule inhibitor, NU9056. We will delve into the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating this pathway.

Introduction: Tip60 and the Inhibitor this compound

Tip60 is a crucial lysine acetyltransferase that belongs to the MYST family. It plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, cell signaling, and, most critically, the DNA damage response (DDR)[1][2]. Tip60 acetylates both histone proteins (notably H2A, H3, and H4) and non-histone proteins, including the tumor suppressor p53[3][4][5]. Its activity is essential for activating ATM kinase in response to DNA double-strand breaks and for modulating the choice between cell cycle arrest and apoptosis[4][5]. In several cancers, such as aggressive prostate cancer, Tip60 is overexpressed and functions as a co-activator for oncogenic pathways like the androgen receptor (AR) signaling pathway[1][2].

This compound is a potent and selective small molecule inhibitor of Tip60 acetyltransferase activity[2][6]. Its ability to induce apoptosis in cancer cells has identified Tip60 as a promising therapeutic target[1][2].

Quantitative Data: The Efficacy and Cellular Impact of this compound

The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its effects on cancer cell lines.

Table 1: Inhibitory Activity and Selectivity of this compound

| Parameter | Value | Notes | Source |

| Tip60 IC₅₀ | 2 µM | In vitro histone acetyltransferase (HAT) assay. | [1][2][3][6][7] |

| Selectivity | >16-fold | Greater selectivity for Tip60 compared to other HATs such as PCAF, p300, and GCN5. | [6][8][9] |

Table 2: Cellular Proliferation and Apoptotic Effects of this compound in Prostate Cancer Cells

| Cell Line | GI₅₀ (50% Growth Inhibition) | Apoptotic Effect | Source |

| LNCaP | 8-27 µM | Induces apoptosis via activation of Caspase-3 and Caspase-9 in a time- and concentration-dependent manner (at 17-36 µM). | [1][2][3][6] |

| LNCaP-AI | 8-27 µM | Induces apoptosis. | [3] |

| LNCaP-CdxR | 8-27 µM | Induces apoptosis. | [3] |

Table 3: Molecular Effects of this compound Treatment on Protein Expression and Acetylation

| Target Protein/Modification | Effect of this compound | Cell Line | Concentration/Time | Source |

| Acetylated Histone H4K16 | Decreased | LNCaP | 2.5-40 µM; 2 hours | [3][6][8][9] |

| Acetylated Histone H3K14 | Decreased | LNCaP | 2.5-40 µM; 2 hours | [3][6][8][9] |

| Acetylated Histone H4K8 | Decreased | LNCaP | 2.5-40 µM; 2 hours | [3][6] |

| Androgen Receptor (AR) | Decreased | LNCaP | 24 µM; 48 hours | [1][2][3] |

| Prostate Specific Antigen (PSA) | Decreased | LNCaP | 24 µM; 48 hours | [1][2][3] |

| p53 | Decreased | LNCaP | 24 µM; 48 hours | [1][2][3] |

| p21 | Decreased | LNCaP | 24 µM; 48 hours | [1][2][3] |

| Phospho-ATM (pATM) | Inhibited post-IR | LNCaP | 24 µM pre-treatment | [1][2][3] |

| Bax, Bid, Cytochrome C | Increased | ENKTL Cells | Not specified | [10][11] |

| Bcl-2, Mcl-1, XIAP | Decreased | ENKTL Cells | Not specified | [10][11] |

Signaling Pathways Modulated by this compound

Inhibition of Tip60 by this compound triggers apoptosis through multiple interconnected signaling pathways. The primary mechanisms involve the disruption of the DNA damage response and the destabilization of key survival proteins, leading to the activation of intrinsic and extrinsic apoptotic pathways.

Intrinsic Apoptosis Pathway in Prostate Cancer

In prostate cancer cells, this compound primarily triggers the intrinsic (mitochondrial) apoptosis pathway. This is characterized by the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[1][2][3][6][7] Concurrently, this compound treatment leads to a decrease in the protein levels of the androgen receptor (AR), for which Tip60 acts as a co-activator, and the tumor suppressor p53.[1][2][3][7] The reduction in p53, despite its pro-apoptotic roles, may be due to the fact that Tip60-mediated acetylation can enhance p53 stability; thus, inhibiting Tip60 leads to p53 degradation.[3][7]

Figure 1. Intrinsic apoptosis pathway induced by this compound in prostate cancer cells.

Apoptosis and Related Pathways in NK/T Cell Lymphoma

In extranodal NK/T cell lymphoma (ENKTL), this compound induces apoptosis by modulating both intrinsic and extrinsic pathways, as well as the JAK2/STAT3 and MAPK signaling cascades.[10][11] Treatment upregulates death receptors (DR4, DR5) and Caspase-8, key components of the extrinsic pathway.[10] It also shifts the balance of Bcl-2 family proteins to favor apoptosis, increasing pro-apoptotic Bax and Bid while decreasing anti-apoptotic Bcl-2 and Mcl-1, and inhibits the JAK2/STAT3 survival pathway.[10][11]

Figure 2. Multi-pathway induction of apoptosis by this compound in ENKTL cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis for Protein Expression and Acetylation

This protocol is used to determine the levels of total proteins and specific acetylated histone marks following this compound treatment.

-

Cell Culture and Treatment: Seed LNCaP cells in 6-well plates and allow them to adhere for 24 hours. Treat cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) or a vehicle control (DMSO) for specified time points (e.g., 2, 24, or 48 hours).

-

Histone Acetylation Enhancement (Optional): To better visualize changes in histone acetylation, which can have low basal levels, pre-treat cells with this compound for 2 hours, then add a histone deacetylase (HDAC) inhibitor like Trichostatin A (TSA) at 2 µM for an additional 4 hours before harvesting.[3][12][13]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-20% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-acetyl-H4K16, anti-p53, anti-AR, anti-Tip60, anti-α-tubulin as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Figure 3. Standard workflow for Western Blot analysis.

Flow Cytometry for Caspase Activation

This protocol quantifies the percentage of apoptotic cells by detecting the active forms of caspase-3 and caspase-9.[3][7][12]

-

Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates. After 24 hours, treat with various doses of this compound (e.g., GI₂₅ concentration of 17 µM or GI₅₀ concentration of 24 µM) for different durations (e.g., 24, 48, 72, 96 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.

-

Fixation and Permeabilization: Resuspend the cell pellet in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™ from BD Biosciences) according to the manufacturer's protocol. This step is crucial for allowing antibodies to access intracellular targets.

-

Staining: Wash the cells with a perm/wash buffer. Resuspend the cells in the perm/wash buffer containing a fluorochrome-conjugated antibody specific for the active form of caspase-3 or caspase-9. Incubate as per the kit's instructions (typically 30 minutes in the dark at room temperature).

-

Flow Cytometry Analysis: Wash the cells again to remove unbound antibody. Resuspend the final cell pellet in staining buffer. Analyze the samples on a flow cytometer, detecting the fluorescence signal in the appropriate channel (e.g., FL-1 for FITC).

-

Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the percentage of fluorescently-positive cells, which represents the population undergoing apoptosis.

In Vitro Histone Acetyltransferase (HAT) Assay

This biochemical assay directly measures the enzymatic activity of Tip60 and its inhibition by this compound.[1][3]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing recombinant Tip60 enzyme, a histone substrate (e.g., core histones or a specific histone peptide), and ³H-labeled Acetyl-CoA.

-

Inhibitor Addition: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Stopping the Reaction: Stop the reaction, typically by adding an acidic solution or by spotting the mixture onto filter paper.

-

Quantification of Acetylation:

-

If using filter paper, wash the paper extensively to remove unincorporated ³H-Acetyl-CoA.

-

Measure the amount of ³H incorporated into the histone substrate using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tip60-dependent acetylation of p53 modulates the decision between cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Acetyltransferase KAT5 Inhibitor NU 9056 Promotes Apoptosis and Inhibits JAK2/STAT3 Pathway in Extranodal NK/T Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

The KAT5/Tip60 Inhibitor NU9056: A Technical Guide for Researchers

FOR RESEARCH USE ONLY

Abstract

NU9056 is a potent and selective small molecule inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60.[1][2] With a CAS number of 1450644-28-6, this compound has emerged as a critical tool for investigating the cellular functions of KAT5, particularly in the realms of DNA damage response, gene transcription, and apoptosis.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in cell-based assays. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of KAT5 inhibition.

Chemical Properties of this compound

This compound, with the IUPAC name 1,2-di(isothiazol-5-yl)disulfane, is a synthetic compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1450644-28-6 | [1] |

| Molecular Formula | C₆H₄N₂S₄ | [3][4] |

| Molecular Weight | 232.37 g/mol | [3][4] |

| Appearance | Solid powder or clear liquid | [3][5] |

| Solubility | Soluble in DMSO (up to 100 mM) | [4] |

| Storage | Store at -20°C | [2][4] |

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of the histone acetyltransferase KAT5 (Tip60).[1][2] It exhibits significantly greater potency against KAT5 compared to other histone acetyltransferases such as p300, PCAF, and GCN5.[2]

Enzymatic Inhibition

In vitro assays have demonstrated that this compound inhibits KAT5 with an IC₅₀ value of approximately 2 µM.[2] Its selectivity for KAT5 is over 16-fold higher than for PCAF and p300, and over 50-fold higher than for GCN5.[2]

| Enzyme | IC₅₀ (µM) |

| KAT5 (Tip60) | < 2 |

| p300 | 60 |

| pCAF | 36 |

| GCN5 | > 100 |

Cellular Effects

In cellular contexts, this compound has been shown to exert a range of biological effects, primarily stemming from its inhibition of KAT5 activity. These include:

-

Inhibition of Protein Acetylation: Treatment of cells with this compound leads to a decrease in the acetylation of KAT5 substrates, including histone H4 at lysine 16 (H4K16ac), histone H3 at lysine 14 (H3K14ac), and histone H4 at lysine 8 (H4K8ac).[2]

-

Induction of Apoptosis: this compound induces apoptosis in various cancer cell lines, particularly in prostate cancer cells.[1][2] This is achieved through the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[1][2]

-

Inhibition of DNA Damage Response: By inhibiting KAT5, this compound impairs the DNA damage response. Specifically, it has been shown to inhibit the phosphorylation of ATM (Ataxia Telangiectasia Mutated) kinase, a critical regulator of the cellular response to DNA double-strand breaks.[1]

-

Modulation of Key Signaling Pathways: this compound treatment impacts several signaling pathways. It has been observed to decrease the protein levels of the androgen receptor (AR), prostate-specific antigen (PSA), p53, and p21.[1][2]

The signaling pathway affected by this compound is depicted in the following diagram:

Caption: this compound inhibits KAT5, leading to downstream effects on DNA damage response and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol outlines the measurement of cell proliferation and cytotoxicity using the SRB assay.

Workflow Diagram:

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Materials:

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Trichloroacetic acid (TCA), 50% (w/v) in H₂O, ice-cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid in H₂O

-

Solubilization buffer: 10 mM Tris base, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Gently add 25 µL of ice-cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plate four times with slow-running tap water and allow it to air-dry.

-

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air-dry.

-

Add 100 µL of 10 mM Tris base to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

Western Blot Analysis of Protein Acetylation and Signaling Proteins

This protocol describes the use of Western blotting to analyze changes in protein levels and post-translational modifications following this compound treatment.

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 2.5-40 µM) for the specified time (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

anti-acetyl-Histone H4 (Lys16)

-

anti-acetyl-Histone H3 (Lys14)

-

anti-pATM (Ser1981)

-

anti-ATM

-

anti-p53

-

anti-p21

-

anti-Androgen Receptor

-

anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay by Flow Cytometry

This protocol details the measurement of caspase-3 and caspase-9 activation using a flow cytometry-based assay.

Procedure:

-

Seed cells in a 6-well plate and treat with this compound (e.g., 17-36 µM) for 24-96 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided with a commercial caspase activity assay kit (e.g., kits utilizing a fluorescently labeled caspase inhibitor like FITC-VAD-FMK).

-

Add the fluorescent caspase substrate and incubate according to the manufacturer's instructions, typically for 30-60 minutes at 37°C, protected from light.

-

Wash the cells with the provided wash buffer.

-

Resuspend the cells in the wash buffer and analyze them by flow cytometry. Use appropriate laser and filter settings for the specific fluorophore used in the kit.

Safety and Handling

This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of KAT5. Its selectivity and well-characterized cellular effects make it an essential tool for research in cancer biology, DNA repair, and epigenetics. The protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific experimental systems. As with any chemical inhibitor, it is crucial to include appropriate controls and consider potential off-target effects in the interpretation of experimental results.

References

- 1. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

NU9056: A Technical Overview for Cancer Research Professionals

An in-depth guide to the initial studies on the selective KAT5 inhibitor, NU9056, for researchers, scientists, and drug development professionals.

Introduction

This compound has been identified as a potent and selective small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60.[1][2] KAT5 is a histone acetyltransferase (HAT) that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[1] Notably, KAT5 is overexpressed in several cancers, including aggressive forms of prostate cancer, where it functions as a co-activator for the androgen receptor.[1] This has positioned KAT5 as a promising therapeutic target, and this compound as a key tool for investigating its role in oncology and as a potential therapeutic agent. This document provides a comprehensive technical summary of the foundational research on this compound in the context of cancer.

Mechanism of Action and In Vitro Efficacy

This compound is a 1,2-di(isothiazol-5-yl)disulfane compound that was identified through high-throughput screening as a potent inhibitor of KAT5.[1] In vitro histone acetyltransferase (HAT) assays have demonstrated its selectivity for KAT5 over other HAT enzymes.

Table 1: In Vitro Inhibitory Activity of this compound Against Histone Acetyltransferases

| Enzyme | IC50 (µM) | Selectivity vs. KAT5 |

| KAT5 (Tip60) | 2[1][3][4] | - |

| p300 | 60[5] | 30-fold |

| PCAF | 36[5] | 18-fold |

| GCN5 | >100[5] | >50-fold |

Cellular Activity in Cancer Models

Initial research on this compound has primarily focused on its effects in prostate cancer cell lines, with subsequent studies exploring its activity in other cancer types such as breast and anaplastic thyroid carcinoma.

Prostate Cancer

In various prostate cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis.[1]

Table 2: Growth Inhibition (GI50) of this compound in Prostate Cancer Cell Lines

| Cell Line | Description | GI50 (µM) |

| LNCaP | Androgen-sensitive | 24 |

| PC3 | Androgen-independent | 27 |

| LNCaP-CdxR | Castration-resistant | 12 |

| CWR22rv1 | Androgen-sensitive | 7.5 |

The anti-proliferative effects of this compound are linked to the induction of apoptosis, mediated through the activation of caspase-3 and caspase-9 in a time- and concentration-dependent manner.[1] Furthermore, treatment with this compound leads to a decrease in the protein levels of key signaling molecules in prostate cancer, including the androgen receptor (AR), prostate-specific antigen (PSA), p53, and p21.[1]

Other Cancer Types

Subsequent research has demonstrated the potential of this compound in other malignancies:

-

Breast Cancer: In breast cancer cell lines, particularly triple-negative breast cancer (TNBC), this compound has been used to investigate the role of residual KAT5 activity. Treatment with this compound led to a decrease in the acetylation of histone H3 at lysine 4 (H3K4ac), suggesting its potential to modulate the epigenetic landscape in these cancers.

-

Anaplastic Thyroid Carcinoma (ATC): In ATC cell lines, this compound has been shown to inhibit cell survival, proliferation, migration, and invasion. It also increased the sensitivity of ATC cells to both radiation and chemotherapy.

Signaling Pathways and Molecular Effects

This compound exerts its anti-cancer effects by modulating key signaling pathways, primarily through the inhibition of KAT5's acetyltransferase activity.

DNA Damage Response

KAT5 plays a critical role in the DNA damage response (DDR). Upon DNA damage, KAT5 is activated and acetylates histone proteins, leading to the activation of ATM (Ataxia-Telangiectasia Mutated) and p53. Pre-treatment with this compound has been shown to inhibit the phosphorylation of ATM and the stabilization of KAT5 in response to ionizing radiation, thereby impairing the DNA damage response.[1]

Apoptosis Pathway

By inhibiting KAT5, this compound triggers the intrinsic pathway of apoptosis. This is evidenced by the activation of initiator caspase-9 and executioner caspase-3.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the initial studies of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the inhibitory activity of this compound against KAT5 and other HATs.

-

Principle: Measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate by a recombinant HAT enzyme.

-

Protocol Outline:

-

A reaction mixture is prepared containing HAT assay buffer (50 mM Tris pH 8, 0.5 mM EDTA pH 8, 10% glycerol), histone proteins (as substrate), and the recombinant HAT enzyme.

-

This compound or a vehicle control is added to the reaction mixture and incubated at room temperature for 10 minutes.

-

³H acetyl-CoA is added to initiate the reaction, followed by incubation at 30°C for 30 minutes.

-

The reaction mixture is then spotted onto filter paper, which is subsequently washed to remove unincorporated ³H acetyl-CoA.

-

The radioactivity retained on the filter paper, corresponding to the acetylated histones, is quantified using a scintillation counter.

-

The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined.

-

Cell Proliferation (Sulforhodamine B) Assay

This colorimetric assay is used to assess the effect of this compound on cell growth.

-

Principle: Sulforhodamine B (SRB) is a dye that binds to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

-

Protocol Outline:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control and incubated for a defined period (e.g., 3 cell doubling times).

-

After treatment, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with SRB solution.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with a Tris-based solution.

-

The absorbance is measured at approximately 510 nm using a microplate reader.

-

The GI50 (the concentration required to inhibit cell growth by 50%) is calculated.

-

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

-

Principle: Apoptotic cells are identified by the activation of caspases. Commercially available kits with fluorescently labeled inhibitors of caspases (e.g., FITC-VAD-FMK for pan-caspase activity or specific antibodies for cleaved caspases) are used for detection by flow cytometry.

-

Protocol Outline:

-

Cells are treated with this compound or a vehicle control for the desired time.

-

Both adherent and floating cells are collected and washed.

-

The cells are then incubated with a fluorescently labeled caspase inhibitor or stained for cleaved caspases according to the manufacturer's protocol.

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The percentage of fluorescently labeled (apoptotic) cells is determined by analyzing the flow cytometry data.

-

Western Blotting

This technique is used to detect changes in the protein levels of specific targets in response to this compound treatment.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

-

Protocol Outline:

-

Cells are treated with this compound and then lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., acetylated histones, pATM, androgen receptor, caspases).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the bands is quantified using densitometry software.

-

Clinical Development Status

As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. The initial studies have provided a strong preclinical rationale for its development, particularly in prostate cancer. However, further preclinical studies, including in vivo efficacy and toxicology, would be required before it can be advanced to clinical testing. It is noteworthy that other inhibitors of histone acetyltransferases, such as KAT6 inhibitors, are currently being evaluated in clinical trials for cancer, indicating a broader interest in this class of epigenetic modulators.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that selectively targets the histone acetyltransferase KAT5. Initial studies have robustly demonstrated its ability to inhibit the proliferation of cancer cells, induce apoptosis, and interfere with the DNA damage response in various cancer models, most notably prostate cancer. The detailed experimental protocols and quantitative data from these foundational studies provide a solid framework for further investigation into the therapeutic potential of KAT5 inhibition in oncology. While this compound itself has not yet progressed to clinical trials, the ongoing clinical evaluation of other HAT inhibitors underscores the promise of this therapeutic strategy. Future research will likely focus on optimizing the pharmacological properties of this compound or developing novel KAT5 inhibitors with improved characteristics for clinical translation.

References

Methodological & Application

Application Notes and Protocols for NU9056 In Vitro HAT Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU9056 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5).[1] Tip60 is a crucial enzyme involved in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[2] In certain cancers, such as prostate cancer, Tip60 is overexpressed and contributes to disease progression.[2][3] this compound exerts its biological effects by inhibiting the acetyltransferase activity of Tip60, leading to a reduction in the acetylation of both histone and non-histone protein targets.[3][4] This inhibition ultimately induces apoptosis in cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][3] This document provides a detailed protocol for an in vitro assay to measure the HAT activity of Tip60 in the presence of this compound, along with a summary of its inhibitory activity and a depiction of the relevant signaling pathways.

Introduction to this compound

This compound is an isothiazole derivative that has been identified as a selective inhibitor of Tip60 HAT activity.[3][4] It demonstrates significant selectivity for Tip60 over other HATs, such as p300, PCAF, and GCN5.[1][5] The mechanism of action of this compound involves the direct inhibition of the enzymatic activity of Tip60, which prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates.[3] Key downstream effects of Tip60 inhibition by this compound include the decreased acetylation of histone H4 at lysine 16 (H4K16), histone H3 at lysine 14 (H3K14), and histone H4 at lysine 8 (H4K8).[1] This alteration in histone acetylation can modulate gene expression and trigger apoptotic pathways through the activation of caspase-3 and caspase-9.[1][3] Furthermore, in prostate cancer models, this compound has been shown to decrease the levels of androgen receptor (AR) and prostate-specific antigen (PSA).[2][3]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against various histone acetyltransferases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Target HAT | IC50 (µM) | Selectivity vs. Tip60 |

| Tip60 (KAT5) | ~2 | - |

| p300 | 60 | >30-fold |

| PCAF | 36 | >18-fold |

| GCN5 | >100 | >50-fold |

Note: One source reported an IC50 of 2 nM for Tip60, but the more frequently cited value is approximately 2 µM.[2] Researchers should determine the IC50 under their specific experimental conditions.

Experimental Protocols: In Vitro HAT Activity Assay (Radioactive Filter Binding Assay)

This protocol describes a radioactive filter-binding assay to measure the activity of Tip60 and the inhibitory effect of this compound. The principle of this assay is based on the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate by the HAT enzyme. The resulting radiolabeled histone is then captured on a filter paper, and the amount of radioactivity is quantified using a scintillation counter.

Materials and Reagents

-

Recombinant human Tip60 (KAT5) enzyme

-

Histone H4 peptide (e.g., corresponding to the first 24 amino acids) or full-length histone H4 protein

-

This compound

-

[³H]-acetyl-CoA

-

HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

-

Stop Solution: Glacial acetic acid

-

P81 phosphocellulose filter paper

-

Scintillation fluid

-

96-well microplate

-

Scintillation counter

Experimental Procedure

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations for the inhibition assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Reaction Setup:

-

In a 96-well microplate, add the following components in the specified order for a final reaction volume of 50 µL:

-

HAT Assay Buffer

-

This compound or vehicle control (DMSO)

-

Recombinant Tip60 enzyme

-

Histone H4 substrate

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiation of HAT Reaction:

-

To start the reaction, add [³H]-acetyl-CoA to each well.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of stop solution (e.g., 10% glacial acetic acid) or by spotting the reaction mixture directly onto the P81 filter paper.

-

-

Filter Binding and Washing:

-

Spot 25 µL of each reaction mixture onto a pre-labeled P81 phosphocellulose filter paper.

-

Allow the spots to air dry completely.

-

Wash the filter paper three times for 5 minutes each in a large volume of wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) with gentle agitation.

-

Perform a final wash with acetone for 5 minutes to facilitate drying.[6]

-

Allow the filter paper to air dry completely.

-

-

Quantification:

-

Once dry, place each filter spot into a scintillation vial.

-

Add an appropriate volume of scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of HAT activity for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Controls

-

Positive Control: Reaction with Tip60 enzyme and vehicle (DMSO) but no this compound.

-

Negative Control (No Enzyme): Reaction with all components except the Tip60 enzyme.

-

Negative Control (No Substrate): Reaction with all components except the histone substrate.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the in vitro HAT activity assay.

Signaling Pathway of this compound Action

Caption: this compound inhibits Tip60, leading to apoptosis.

References

- 1. Tip60-FOXO regulates JNK signaling mediated apoptosis in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]